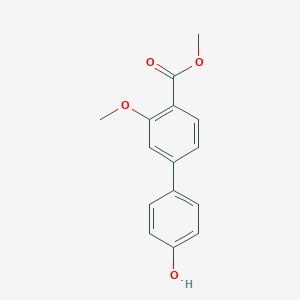

Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-9-11(5-8-13(14)15(17)19-2)10-3-6-12(16)7-4-10/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYHFGNUGQAXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxybenzoic Acids

The foundational step in synthesizing methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate involves esterification of the corresponding benzoic acid derivative. A widely adopted method involves refluxing 4-hydroxy-2-methoxybenzoic acid in methanol with a catalytic amount of sulfuric acid . This acid-catalyzed esterification proceeds via nucleophilic acyl substitution, with the sulfuric acid protonating the carbonyl oxygen to enhance electrophilicity.

Table 1: Esterification Conditions and Yields

| Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxy-2-methoxybenzoic acid | Methanol | H₂SO₄ | Reflux (65) | 12 | 84 |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | Methanol | H₂SO₄ | Reflux (65) | 12 | 84 |

The reaction typically achieves >80% yield, with purification via extraction into ethyl acetate and washing with sodium bicarbonate to remove residual acid . This method is scalable and avoids side reactions such as transesterification due to methanol’s role as both solvent and nucleophile.

Alkylation of Phenolic Hydroxyl Groups

Introducing the 4-hydroxyphenyl moiety requires selective alkylation or arylation. A two-step strategy is often employed:

-

Protection of the phenolic hydroxyl group : Methylation using iodomethane or dimethyl sulfate in the presence of potassium carbonate .

-

Coupling with 4-hydroxyphenyl precursors : Ullmann-type coupling or nucleophilic aromatic substitution with 4-hydroxyphenylboronic acid under palladium catalysis .

For example, methyl 4-hydroxy-3-methoxybenzoate was alkylated with methyl bromoacetate in acetone using K₂CO₃ as a base, yielding 66.2% of the intermediate . While this example involves an alkoxy group rather than an aryl group, the conditions are adaptable for aryl introductions.

Critical parameters :

-

Base selection : Potassium carbonate minimizes hydrolysis compared to stronger bases like NaOH .

-

Solvent polarity : Acetone or DMF enhances nucleophilicity of the phenolic oxygen .

Patent literature describes halogenation followed by condensation with sodium ethanesulfinate as a route to sulfone derivatives, which can be adapted for aryl group introductions . Although not directly applied to the target compound, this method’s principles are relevant:

-

Halogenation : Treating 2-methoxy-4-acetamidobenzoate with bromine in dichloromethane at 10–15°C forms a brominated intermediate .

-

Condensation : Reacting the halide with sodium ethanesulfinate in DMF at 75–80°C with cuprous chloride catalysis achieves 85% yield .

Table 2: Halogenation-Condensation Reaction Parameters

| Step | Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Halogenation | Br₂ (1.1 eq) | CH₂Cl₂ | None | 10–15 | >90 |

| Condensation | NaSO₂Et (1.2 eq) | DMF | CuCl | 75–80 | 85 |

This approach highlights the importance of copper catalysts in facilitating sulfur-based condensations, though adaptation for hydroxyphenyl groups would require substituting sodium ethanesulfinate with aryl nucleophiles.

Crystallization and Purification Techniques

Final purification often determines product purity. Cooling crystallizations from methanol or ethyl acetate are standard . For instance, post-reaction mixtures are treated with activated carbon to adsorb impurities, followed by filtration and cooling to 5°C to precipitate the product .

Key observations :

-

Solvent selection : Methanol favors high solubility at reflux and low solubility at 0–5°C, enabling efficient crystallization .

-

Activated carbon : Removes colored impurities without affecting yield .

Challenges and Optimization Strategies

-

Selective methylation : Avoiding over-methylation of the 4-hydroxyphenyl group requires careful stoichiometry. Using 1.05–1.1 equivalents of methylating agents ensures mono-substitution .

-

Catalyst efficiency : Cuprous chloride outperforms other copper catalysts (e.g., CuBr, CuI) in condensation reactions due to its stability in polar aprotic solvents .

-

Byproduct management : In situ absorption of hydrogen bromide using scrubbers prevents side reactions during halogenation .

Scientific Research Applications

Pharmacological Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its effectiveness against various pathogens, including Plasmodium berghei, the causative agent of malaria. In vitro studies demonstrated that derivatives of this compound significantly reduced heme crystallization, exhibiting IC50 values comparable to established treatments like chloroquine . Additionally, compounds derived from methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate showed promising leishmanicidal effects against Leishmania mexicana, suggesting its utility in treating leishmaniasis .

Antiglycation Properties

The compound has also been investigated for its antiglycation activity, which is crucial in managing diabetes-related complications. A series of derivatives were synthesized and tested for their ability to inhibit protein glycation, with several compounds demonstrating superior activity compared to standard treatments . This suggests potential applications in developing therapeutic agents for diabetic patients.

Agricultural Applications

Antifeedant Activity

In agricultural research, this compound has been studied for its antifeedant properties against pests such as the pine weevil (Hylobius abietis). Bioassays indicated that certain derivatives exhibited strong antifeedant effects, making them candidates for natural pest management strategies. This is particularly relevant as the use of synthetic insecticides is increasingly scrutinized due to environmental concerns .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing various functional materials. For instance, it can be modified to create derivatives that activate signaling pathways relevant in cellular differentiation processes. Such modifications have implications in developing biomaterials with specific biological functions .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Pathogen | IC50 (µM) | Comparison (Chloroquine IC50) |

|---|---|---|---|

| 4b | Plasmodium berghei | <10 | 1.50 ± 0.01 |

| 4c | Leishmania mexicana | <10 | N/A |

Table 2: Antiglycation Activity of Synthesized Derivatives

| Compound ID | IC50 (µM) | Standard (Rutin IC50) |

|---|---|---|

| 1 | 216.52 | 294.46 ± 1.50 |

| 3 | 289.58 | 294.46 ± 1.50 |

| 6 | 227.75 | 294.46 ± 1.50 |

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

- Electronic Effects: Methoxy groups (electron-donating) and hydroxyphenyl groups (electron-withdrawing via -OH) influence reactivity. For example, Methyl 4-hydroxycinnamate’s conjugated system enhances UV stability compared to non-conjugated analogs .

- Solubility : Hydroxyphenyl derivatives exhibit higher polarity and water solubility than fully alkyl-substituted esters (e.g., Methyl 2-methoxy-6-methylbenzoate) .

- Stability: Benzyloxy-protected derivatives (e.g., Methyl 4-(benzyloxy)-2-hydroxybenzoate) show improved stability under acidic conditions compared to free phenolic esters .

Key Research Findings

- Positional Isomerism : Methyl 2-hydroxy-6-methoxybenzoate (similarity 0.96) demonstrates altered reactivity in electrophilic substitution compared to 2,4-substituted analogs due to steric and electronic effects .

- Biological Activity : Hydroxyphenyl-containing esters exhibit antioxidant properties, as seen in Methyl 4-hydroxycinnamate’s role in plant defense mechanisms .

- Synthetic Utility : Benzyloxy-protected derivatives are preferred in multi-step syntheses for their ease of deprotection and stability .

Biological Activity

Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate, also known as methyl vanillate, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound is an ester derivative of vanillic acid. Its structure features a methoxy group and a hydroxyphenyl group, contributing to its biological activity. The molecular formula is , with a molecular weight of 196.20 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 ± 1.5 | 32 |

| Escherichia coli | 18 ± 2.0 | 16 |

| Pseudomonas aeruginosa | 12 ± 1.0 | 64 |

The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective concentrations for inhibiting bacterial growth .

Antioxidant Activity

This compound also displays significant antioxidant properties. Its ability to scavenge free radicals has been evaluated using various assays.

Table 2: Antioxidant Activity Assay Results

| Compound | EC50 (µM) |

|---|---|

| This compound | 9.0 ± 0.3 |

| Positive Control (Ascorbic Acid) | 5.0 ± 0.1 |

The EC50 value indicates the concentration at which the compound exhibits half-maximal antioxidant activity, showing that methyl vanillate has comparable potency to standard antioxidants .

Therapeutic Applications

The compound's potential therapeutic applications are linked to its inhibitory effects on key enzymes involved in melanin biosynthesis, such as tyrosinase. This makes it a candidate for use in cosmetic formulations aimed at skin lightening and treating hyperpigmentation.

Case Study: Inhibition of Tyrosinase Activity

In vitro studies demonstrated that this compound inhibited tyrosinase with an IC50 value of approximately , indicating its potential as an anti-melanogenic agent . This property can be beneficial for developing treatments for conditions like melasma and age spots.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of 4-(4-hydroxyphenyl)-2-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage : Store at –20°C in amber vials to prevent photodegradation of the phenolic hydroxyl group .

- pH Sensitivity : Avoid prolonged exposure to basic conditions (pH > 8), which hydrolyze the ester bond to regenerate the carboxylic acid .

- Compatibility : Use anhydrous solvents (e.g., DMF, DMSO) in reactions to avoid unintended hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrolysis in this compound under varying pH conditions?

Methodological Answer:

- Acidic Hydrolysis (HCl, reflux) : Protonation of the ester carbonyl increases electrophilicity, favoring cleavage at the methoxy-substituted benzoate group due to steric and electronic effects .

- Basic Hydrolysis (NaOH, 60°C) : Nucleophilic attack by OH⁻ occurs preferentially at the less hindered ester group, producing 2-methoxybenzoic acid and 4-hydroxyphenol .

- Kinetic Studies : Use HPLC to monitor reaction progress and validate intermediates (e.g., carboxylic acid byproduct at 254 nm retention time 8.2 min) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Distinct singlet for methoxy group at δ 3.8–3.9 ppm; aromatic protons split into doublets (J = 8–9 Hz) due to para-substitution .

- ¹³C NMR : Carbonyl resonance at δ 168–170 ppm confirms ester integrity .

- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₅H₁₄O₄: 258.0892) validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves steric clashes in bulky derivatives (e.g., triazole-containing analogs) .

Q. What strategies mitigate interference from the phenolic hydroxyl group in bioactivity assays involving this compound?

Methodological Answer:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether to mask the hydroxyl group during reactions, followed by fluoride-mediated cleavage (e.g., TBAF in THF) .

- Competitive Binding Assays : Pre-incubate the compound with bovine serum albumin (BSA) to account for nonspecific binding .

- Control Experiments : Compare activity against analogs lacking the hydroxyl group (e.g., methyl 4-phenyl-2-methoxybenzoate) to isolate its contribution .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation : Replicate studies under standardized conditions (e.g., ATP levels in cell viability assays, fixed incubation time of 48h) .

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., hydrolyzed byproducts) that may skew results .

- Dose-Response Curves : Calculate EC₅₀ values across ≥5 concentrations to confirm potency trends .

Q. Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.